4-Chloro-3-(2,5-dimethoxyphenyl)benzoic acid
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Overview
Description
4-Chloro-3-(2,5-dimethoxyphenyl)benzoic acid is an organic compound with a molecular formula of C15H13ClO4 It is a derivative of benzoic acid, characterized by the presence of a chloro group and two methoxy groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2,5-dimethoxyphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzoic acid and 2,5-dimethoxybenzene.
Friedel-Crafts Acylation: The initial step involves the Friedel-Crafts acylation of 2,5-dimethoxybenzene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction forms the intermediate 4-chloro-3-(2,5-dimethoxyphenyl)benzoyl chloride.
Hydrolysis: The intermediate is then hydrolyzed using a basic aqueous solution, such as sodium hydroxide (NaOH), to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of catalysts to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(2,5-dimethoxyphenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used in esterification reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-Chloro-3-(2,5-dimethoxyphenyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(2,5-dimethoxyphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic Acid: Similar in structure but lacks the methoxy groups.
3-(2,5-Dimethoxyphenyl)benzoic Acid: Similar but without the chloro group.
2,5-Dimethoxybenzoic Acid: Lacks both the chloro group and the additional phenyl ring.
Uniqueness
4-Chloro-3-(2,5-dimethoxyphenyl)benzoic acid is unique due to the combination of the chloro group and the methoxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
4-chloro-3-(2,5-dimethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-10-4-6-14(20-2)12(8-10)11-7-9(15(17)18)3-5-13(11)16/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLWULQCKAWJMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690832 |
Source
|
Record name | 6-Chloro-2',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261932-83-5 |
Source
|
Record name | 6-Chloro-2',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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